molecular formula C10H13NO2 B1627758 1-(3-Amino-4-ethoxyphenyl)ethanone CAS No. 944890-27-1

1-(3-Amino-4-ethoxyphenyl)ethanone

Cat. No.: B1627758
CAS No.: 944890-27-1
M. Wt: 179.22 g/mol
InChI Key: CBMYGMRLSCLFPD-UHFFFAOYSA-N
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Description

1-(3-Amino-4-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an amino group and an ethoxy group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-ethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-ethoxybenzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-ethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Amino-4-ethoxyphenyl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethanone moiety may participate in covalent bonding or other interactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

    1-(3-Amino-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Amino-4-hydroxyphenyl)ethanone: Contains a hydroxy group instead of an ethoxy group.

    1-(3-Amino-4-methylphenyl)ethanone: Features a methyl group in place of the ethoxy group.

Uniqueness: 1-(3-Amino-4-ethoxyphenyl)ethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This distinct functional group can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-amino-4-ethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYGMRLSCLFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589459
Record name 1-(3-Amino-4-ethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944890-27-1
Record name 1-(3-Amino-4-ethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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